molecular formula C11H14BrFN2O2S B1384911 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine CAS No. 1020722-16-0

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Cat. No. B1384911
CAS RN: 1020722-16-0
M. Wt: 337.21 g/mol
InChI Key: AAAWDEUPFZPDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine” is a chemical compound used for proteomics research . It has a molecular formula of C11H14BrFN2O2S and a molecular weight of 337.21 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl ring, which is further substituted with a fluoro, bromo, and a methylsulfonyl group .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Piperazine derivatives, including those structurally related to 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine, have been synthesized and shown to possess significant antibacterial activities. For instance, certain derivatives demonstrated notable antibacterial activities against pathogens like G.zeae, C.mandshurica, and F.oxysporum, suggesting their potential use as antibacterial agents in medical and agricultural fields (Wu Qi, 2014).

  • In another study, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and displayed potent antimicrobial activities against various strains of bacteria, indicating the potential use of these derivatives in antimicrobial therapies (J. Narendra Sharath Chandra et al., 2006).

  • Some analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one were synthesized and showed potential as antifungal agents, particularly against strains like Aspergillus flavus, highlighting their potential use in addressing fungal infections (N. Pandit et al., 2012).

Synthesis and Structural Analysis

  • Novel piperazine derivatives have been synthesized and structurally confirmed via crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have been carried out to understand the electrophilic and nucleophilic nature of these molecules, indicating their potential use in chemical and pharmaceutical research (K. Kumara et al., 2017).

  • The crystal structure of certain piperazine derivatives was studied, revealing important details about their molecular conformation and hydrogen bonding patterns, which are crucial for understanding their potential applications in pharmaceuticals (S. Shivaprakash et al., 2014).

properties

IUPAC Name

1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWDEUPFZPDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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